

An In-depth Technical Guide to DBCO-NHCO-PEG3-acid for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DBCO-NHCO-PEG3-acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Amido-Triethylene Glycol-Carboxylic Acid (**DBCO-NHCO-PEG3-acid**), a heterobifunctional linker designed for advanced bioconjugation applications. Leveraging the principles of copper-free click chemistry, this reagent offers a powerful tool for the precise and stable covalent linkage of biomolecules.

Introduction to DBCO-Mediated Bioconjugation

Bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. A pivotal advancement in this field is the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding.^[1] A key example of this is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.^{[2][3]}

The primary advantage of SPAAC is its biocompatibility; it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, which is a requirement for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[1] This makes DBCO-based linkers ideal for applications involving living cells and in vivo systems.^[4]

DBCO-NHCO-PEG3-acid is a versatile linker that embodies the key features of this advanced conjugation chemistry. It possesses a DBCO group for copper-free click chemistry, a terminal

carboxylic acid for conjugation to amine-containing molecules, and a hydrophilic triethylene glycol (PEG3) spacer.

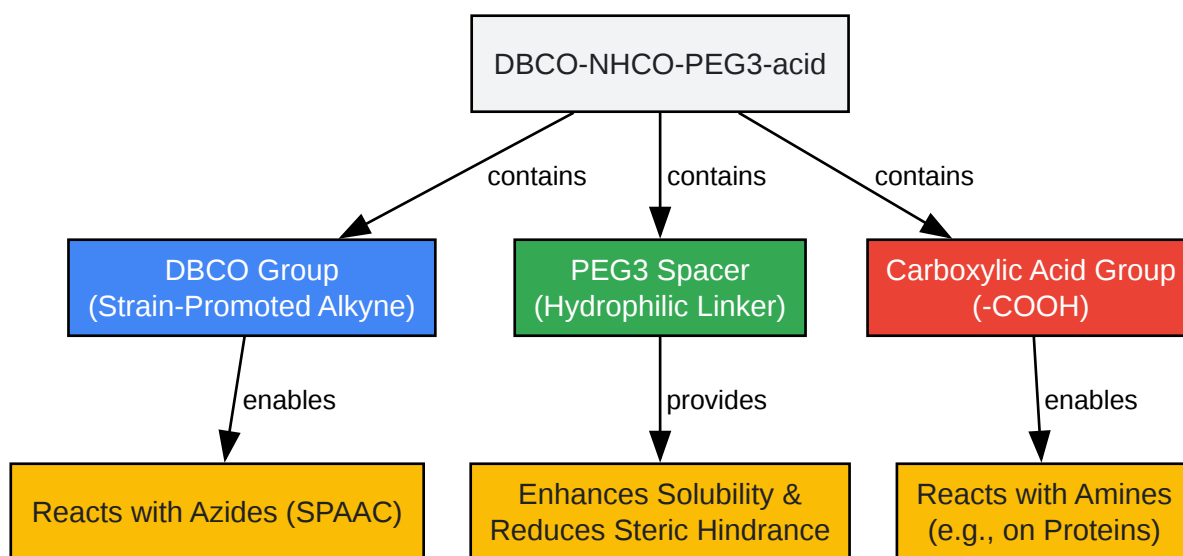
Core Properties of DBCO-NHCO-PEG3-acid

DBCO-NHCO-PEG3-acid is meticulously designed to offer a balance of reactivity, stability, and favorable physicochemical properties.

Key Structural Features:

- **Dibenzocyclooctyne (DBCO) Group:** This strained alkyne is the reactive handle for the SPAAC reaction with azide-modified molecules. The inherent ring strain of the DBCO moiety significantly lowers the activation energy for the cycloaddition, enabling rapid kinetics at physiological temperatures.
- **Carboxylic Acid (-COOH) Group:** This functional group provides a convenient point of attachment to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as with EDC and NHS.
- **PEG3 Spacer:** The short, hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting bioconjugate. This is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation. The PEG spacer also provides a flexible linkage, which can minimize steric hindrance between the conjugated molecules.

The following diagram illustrates the logical relationship of the functional components of **DBCO-NHCO-PEG3-acid**.



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Functional Components of **DBCO-NHCO-PEG3-acid**

Quantitative Data Summary

The following tables summarize the key quantitative properties and reaction parameters for **DBCO-NHCO-PEG3-acid** and related DBCO linkers. It is important to note that some data is derived from the closely related DBCO-NHCO-PEG4-acid due to the limited availability of specific data for the PEG3 variant.

Property	Value
Chemical Formula	C ₂₈ H ₃₂ N ₂ O ₇
Molecular Weight	508.57 g/mol
Purity	Typically ≥95% (by HPLC)
Solubility	Soluble in DMSO, DMF
Storage Conditions	-20°C, desiccated

Parameter	Recommended Conditions
Second-Order Rate Constant (k_2) for DBCO-azide reaction	0.34 M ⁻¹ s ⁻¹ (in HBS buffer, pH 7.4, 25°C)
Molar Excess for Amine Conjugation (Linker:Biomolecule)	10 to 20-fold excess of the linker
Molar Excess for SPAAC (DBCO-biomolecule:Azide-biomolecule)	1.5 to 3-fold excess of one reactant
Reaction Temperature for Amine Conjugation	Room Temperature (20-25°C) or 4°C
Reaction Temperature for SPAAC	4°C to 37°C
Reaction Time for Amine Conjugation	2 hours to overnight
Reaction Time for SPAAC	2 to 12 hours

Experimental Protocols

The use of **DBCO-NHCO-PEG3-acid** typically involves a two-step bioconjugation process. The first step is the conjugation of the linker to an amine-containing biomolecule, followed by the copper-free click reaction with an azide-functionalized molecule.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of **DBCO-NHCO-PEG3-acid** to a protein with accessible primary amines, such as lysine residues.

Materials:

- **DBCO-NHCO-PEG3-acid**
- Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)

- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting columns

Procedure:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature.
 - Prepare a stock solution of **DBCO-NHCO-PEG3-acid** (e.g., 10 mM) in anhydrous DMSO or DMF.
 - Prepare fresh stock solutions of EDC and Sulfo-NHS (or NHS).
- Activation of Carboxylic Acid:
 - In a microcentrifuge tube, mix **DBCO-NHCO-PEG3-acid** with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS in the Activation Buffer.
 - Incubate for 15-30 minutes at room temperature to form the active ester.
- Conjugation to Protein:
 - Immediately add the activated linker solution to the protein solution in the Coupling Buffer.
 - A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:

- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted active ester.
- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of the DBCO-modified biomolecule with an azide-modified molecule.

Materials:

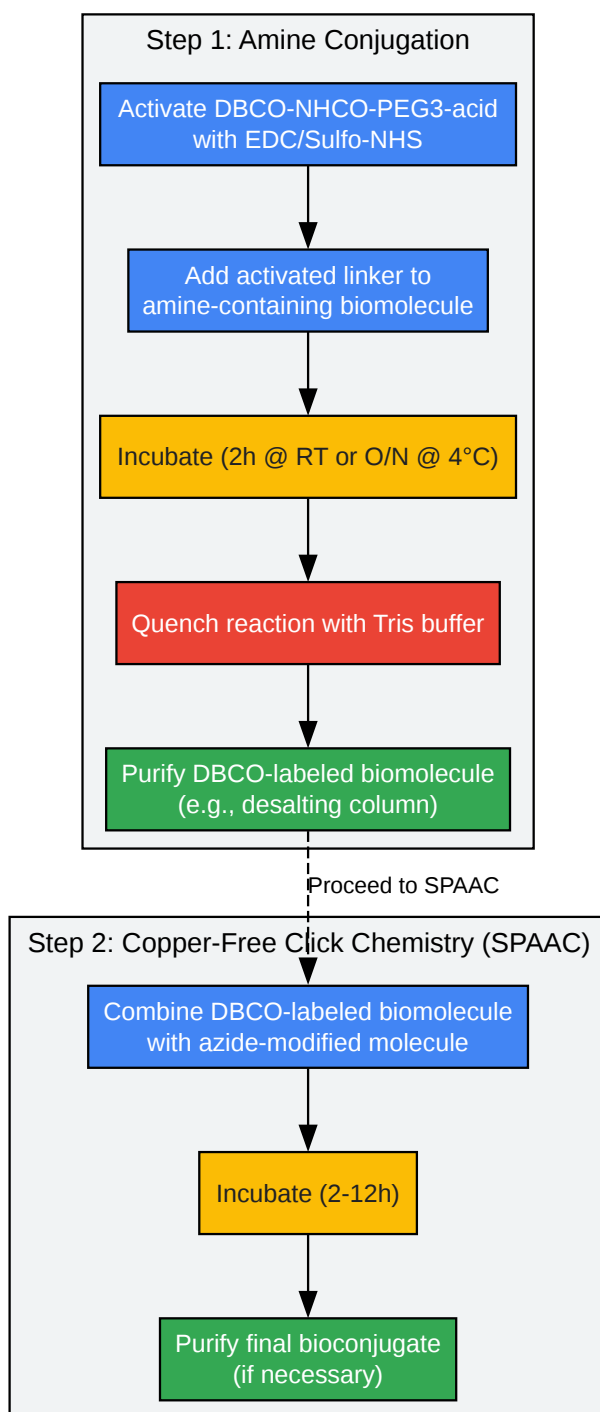
- DBCO-modified biomolecule (from Protocol 1)
- Azide-modified molecule
- Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

- Reaction Setup:
 - Dissolve the DBCO-modified and azide-modified molecules in the Reaction Buffer.
 - Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.
 - The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

- Purification (if necessary):
 - If one of the reactants was used in excess, it can be removed by a suitable purification method such as size-exclusion chromatography, dialysis, or affinity chromatography.

The following diagram illustrates the general experimental workflow for a two-step bioconjugation using **DBCO-NHCO-PEG3-acid**.



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Two-Step Bioconjugation Workflow

Applications in Research and Drug Development

The versatility of **DBCO-NHCO-PEG3-acid** makes it a valuable tool in a wide range of applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

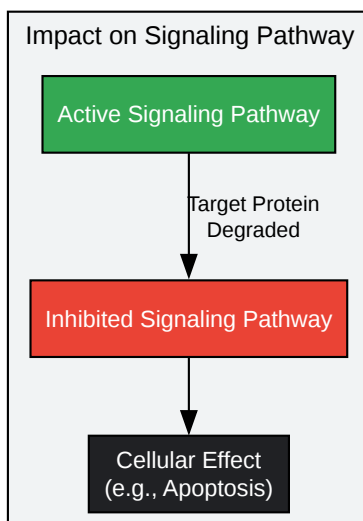
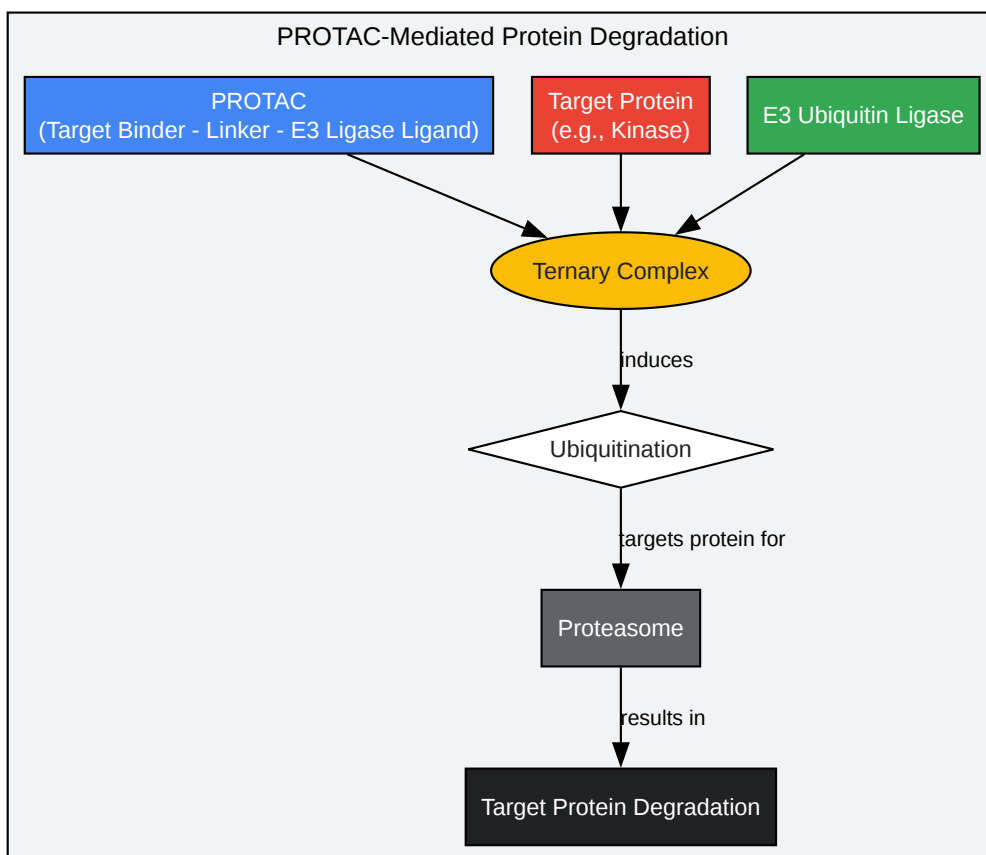
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. **DBCO-NHCO-PEG3-acid** can be used as a linker to connect the antibody and the drug, ensuring a stable linkage in circulation and facilitating the targeted delivery of the payload to cancer cells.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. **DBCO-NHCO-PEG3-acid** can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand, enabling the modular synthesis of these novel therapeutic agents.

The following diagram illustrates the mechanism of action of a PROTAC, which can be synthesized using linkers like **DBCO-NHCO-PEG3-acid**, in a cellular signaling pathway.



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PROTAC Mechanism in a Signaling Pathway

Conclusion

DBCO-NHCO-PEG3-acid is a highly effective and versatile heterobifunctional linker for modern bioconjugation. Its well-defined structure, incorporating a bioorthogonal DBCO group, a flexible hydrophilic PEG3 spacer, and a reactive carboxylic acid, provides researchers with a powerful tool for the development of sophisticated bioconjugates. The copper-free nature of the SPAAC reaction ensures biocompatibility, making this linker particularly suitable for applications in cell biology and in vivo studies. By enabling the precise and stable linkage of biomolecules, **DBCO-NHCO-PEG3-acid** is a key enabling technology for advancing the fields of targeted therapeutics, diagnostics, and fundamental biological research.

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- To cite this document: BenchChem. [An In-depth Technical Guide to DBCO-NHCO-PEG3-acid for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103886#dbco-nhco-peg3-acid-for-bioconjugation-introduction]

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